Cas no 76570-17-7 (3-methoxy-4(1H)-Quinolinone)
3-methoxy-4(1H)-Quinolinone Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-4(1H)-Quinolinone
- 4(1H)-Quinolinone, 3-methoxy-
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- Inchi: 1S/C10H9NO2/c1-13-9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12)
- InChI Key: AXJGIZYBFNZKJH-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(=O)C(OC)=C1
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 306.4±42.0 °C(Predicted)
- pka: 1.10±0.70(Predicted)
3-methoxy-4(1H)-Quinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000986-250mg |
4-Hydroxy-3-methoxyquinoline |
76570-17-7 | 98% | 250mg |
$813.82 | 2023-09-01 | |
| Alichem | A189000986-500mg |
4-Hydroxy-3-methoxyquinoline |
76570-17-7 | 98% | 500mg |
$1012.93 | 2023-09-01 | |
| Alichem | A189000986-1g |
4-Hydroxy-3-methoxyquinoline |
76570-17-7 | 98% | 1g |
$1869.95 | 2023-09-01 |
3-methoxy-4(1H)-Quinolinone Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-methoxy-4(1H)-Quinolinone
Comprehensive Overview of 3-methoxy-4(1H)-Quinolinone (CAS No. 76570-17-7): Properties, Applications, and Research Insights
3-methoxy-4(1H)-Quinolinone (CAS No. 76570-17-7) is a heterocyclic organic compound belonging to the quinolinone family. This compound has garnered significant attention in pharmaceutical and material science research due to its unique structural features and potential biological activities. The presence of a methoxy group at the 3-position and a ketone functionality at the 4-position distinguishes it from other quinoline derivatives, making it a valuable intermediate for synthetic applications.
In recent years, the demand for 3-methoxy-4(1H)-Quinolinone has increased, particularly in the development of novel drug candidates and fluorescent materials. Researchers have explored its role as a building block for antimicrobial agents, anti-inflammatory compounds, and central nervous system (CNS) modulators. Its structural versatility allows for further functionalization, enabling the creation of derivatives with tailored properties for specific applications.
One of the most frequently asked questions about CAS No. 76570-17-7 revolves around its synthesis and purification methods. The compound is typically synthesized through cyclization reactions of appropriately substituted aniline precursors, followed by methoxylation at the 3-position. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high purity and accurate characterization.
The physicochemical properties of 3-methoxy-4(1H)-Quinolinone contribute to its widespread utility. It exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, while being sparingly soluble in water. Its melting point and stability under various conditions make it suitable for long-term storage and handling in laboratory settings.
From an industrial perspective, 3-methoxy-4(1H)-Quinolinone is often utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its conjugated π-electron system enables efficient charge transport, making it a promising candidate for optoelectronic devices. Additionally, its fluorescence properties have been exploited in bioimaging and sensor technologies.
Environmental and safety considerations are also critical when working with CAS No. 76570-17-7. While the compound is not classified as hazardous under standard regulations, proper handling protocols, including the use of personal protective equipment (PPE) and ventilation systems, are recommended to minimize exposure. Researchers are increasingly focusing on green chemistry approaches to synthesize this compound with reduced environmental impact.
In conclusion, 3-methoxy-4(1H)-Quinolinone (CAS No. 76570-17-7) represents a multifaceted compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its growing prominence in research underscores the need for continued exploration of its properties and potential uses. As advancements in synthetic methodologies and analytical techniques progress, this compound is poised to play an even more significant role in scientific innovation.
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